molecular formula C10H12FNO2 B13116573 Ethyl(R)-2-amino-2-(3-fluorophenyl)acetate

Ethyl(R)-2-amino-2-(3-fluorophenyl)acetate

Cat. No.: B13116573
M. Wt: 197.21 g/mol
InChI Key: DDKWUBPHZZSQHW-SECBINFHSA-N
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Description

Ethyl®-2-amino-2-(3-fluorophenyl)acetate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl®-2-amino-2-(3-fluorophenyl)acetate typically involves the reaction of ethyl bromoacetate with ®-2-amino-2-(3-fluorophenyl)acetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of Ethyl®-2-amino-2-(3-fluorophenyl)acetate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl®-2-amino-2-(3-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Ethyl®-2-amino-2-(3-fluorophenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl®-2-amino-2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4-fluorobenzoyl)acetate
  • Ethyl 2-[(3-fluorophenyl)amino]acetate

Uniqueness

Ethyl®-2-amino-2-(3-fluorophenyl)acetate is unique due to its specific stereochemistry (R-configuration) and the presence of both an amino group and a fluorophenyl group. This combination of features makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl (2R)-2-amino-2-(3-fluorophenyl)acetate

InChI

InChI=1S/C10H12FNO2/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9H,2,12H2,1H3/t9-/m1/s1

InChI Key

DDKWUBPHZZSQHW-SECBINFHSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C1=CC(=CC=C1)F)N

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)F)N

Origin of Product

United States

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